2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Description
2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a pyridazinone-based heterocyclic compound characterized by a naphthalen-2-yl group at the pyridazinone core and a pyridin-4-yl acetamide substituent. Its molecular formula is C₂₃H₁₈N₄O₂, with a molecular weight of 382.42 g/mol.
Pyridazinone derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural uniqueness of this compound lies in the fusion of a naphthalene system with the pyridazinone core, a feature that distinguishes it from simpler phenyl-substituted analogs .
Properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(23-18-9-11-22-12-10-18)14-25-21(27)8-7-19(24-25)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADXCVMYIJZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Pyridine Acetamide Formation: The final step involves coupling the pyridazinone-naphthalene intermediate with pyridine-4-yl acetamide using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide exhibit promising anticancer properties. The naphthalene and pyridazine components may enhance the compound's ability to interact with biological targets involved in cancer progression. In vitro studies have demonstrated its potential to inhibit tumor cell proliferation.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
Recent studies have suggested that this compound possesses antimicrobial activity against various pathogens, indicating its potential as a therapeutic agent in treating infections .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
Formation of the Pyridazine Core
This step can be achieved through cyclization reactions involving hydrazine derivatives and diketones or ketoesters under acidic or basic conditions.
Coupling Reactions
The introduction of the naphthalene moiety often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between the pyridazine core and naphthalene derivatives.
Final Modifications
The final steps may include acylation reactions to attach the pyridinylacetamide group, enhancing the compound's solubility and biological activity .
Biological Interaction Studies
Interaction studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its mechanism of action. These studies often employ techniques such as:
Docking Studies
Molecular docking simulations can predict how the compound interacts with specific proteins or enzymes, providing insights into its potential therapeutic effects.
In Vitro Assays
Biological assays are conducted to evaluate the efficacy of the compound against target cells or pathways, confirming its biological activity observed in silico.
Mechanism of Action
The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide with structurally related pyridazinone derivatives, focusing on structural features, biological activities, and unique attributes.
Key Findings:
Pyridin-4-yl vs. methoxybenzyl: The pyridine group may engage in π-π stacking with aromatic residues in enzyme active sites, whereas methoxybenzyl derivatives exhibit stronger anticancer activity due to hydrophobic interactions .
Positional Isomerism :
- Naphthalen-1-yl analogs (e.g., ) show reduced activity compared to naphthalen-2-yl derivatives, likely due to steric hindrance in target binding .
Halogen vs. Methoxy Substitutions :
- Chloro or bromo substituents (e.g., ) enhance antimicrobial potency but may increase toxicity, whereas methoxy groups balance reactivity and safety .
Synthetic Complexity: The target compound requires multi-step synthesis involving condensation of naphthalen-2-yl pyridazinone intermediates with pyridin-4-yl acetamide precursors, similar to methods described for analogs in and .
Biological Activity
The compound 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2 |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 1282102-55-9 |
| LogP | 4.0206 |
| Polar Surface Area | 51.425 Ų |
Antimicrobial Properties
Preliminary studies have indicated that the compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
Research has also highlighted the potential anticancer activity of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is mediated through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to cell cycle arrest and subsequent cell death .
The compound's mechanism of action involves interactions with specific molecular targets within biological systems. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are necessary to elucidate these interactions further .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Potential
In another study, the compound was tested on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties. The study concluded that further exploration into its pharmacokinetics and in vivo efficacy is warranted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
